jingzhaotoxin-III

Vue d'ensemble

Description

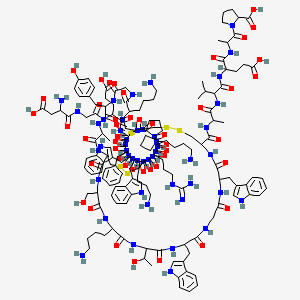

Jingzhaotoxin-III is a cardiotoxin originally isolated from the venom of the Chinese tarantula, Chilobrachys jingzhao. It is a 36-residue peptide that includes six cysteine residues forming three pairs of disulfide linkages in a pattern of I–IV, II–V, and III–VI . This toxin is known for its specific inhibitory effects on the human voltage-gated potassium channel subtype hKv2.1 and sodium channel subtype hNav1.5, which are mainly expressed in cardiac myocytes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most direct way to obtain Jingzhaotoxin-III is by extraction from the native venom of the tarantula Chilobrachys jingzhao. the amount obtained is often insufficient to meet research and clinical demands. Therefore, an efficient expression system is required to provide a larger quantity of this compound . One such method involves the use of a galactose auto-induction system to assist the Escherichia coli strain SHuffle T7 Express to express recombinant this compound, followed by in situ purification on a Ni-nitrilotriacetic acid column . Under optimal expression conditions, the product of the purified bioactive recombinant this compound reached 12.1 mg/L .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. The recombinant vector pWS-SUMO-Jingzhaotoxin-III is transformed into the selected Escherichia coli SHuffle strain. The expression is induced using isopropyl β-D-thiogalactoside, and the protein is purified using immobilized metal affinity chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Jingzhaotoxin-III undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide bridges is a crucial aspect of its structure, involving the oxidation of cysteine residues to form disulfide bonds .

Common Reagents and Conditions:

Oxidation: The formation of disulfide bridges involves the oxidation of cysteine residues. Common reagents include oxidizing agents such as hydrogen peroxide or iodine.

Major Products: The major products formed from these reactions are the oxidized or reduced forms of this compound, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

Voltage-Gated Ion Channel Modulation

JZTX-III is known for its ability to inhibit voltage-gated sodium channels (Nav) and potassium channels (Kv). It has been shown to selectively inhibit tetrodotoxin-resistant sodium channels in rat cardiac myocytes, which suggests its potential use in developing therapies for cardiac arrhythmias and other related conditions. The binding affinity of JZTX-III to Kv2.1 channels has been quantified, revealing a dissociation constant (Kd) of 0.43 µM, indicating a strong interaction with these channels .

Therapeutic Potential

The unique mechanism by which JZTX-III affects ion channel activity positions it as a candidate for drug development aimed at treating conditions involving dysfunctional ion channels, such as epilepsy and chronic pain syndromes. Its specificity for certain channel subtypes makes it a valuable tool for researchers looking to develop targeted therapies .

Structural Insights

Solution Structure Analysis

The structural analysis of JZTX-III reveals that it adopts an inhibitor cystine knot (ICK) motif characterized by three beta-strands stabilized by disulfide bridges. This structure is crucial for its interaction with ion channels, providing insights into how similar toxins may be engineered for therapeutic use .

| Feature | Description |

|---|---|

| Length | 36 amino acids |

| Structural Motif | Inhibitor Cystine Knot |

| Disulfide Bridges | Three (I-IV, II-V, III-VI) |

| Binding Affinity | Kd = 0.43 µM for Kv2.1 |

Case Studies on JZTX-III Applications

Case Study 1: Cardiac Myocyte Research

In a study exploring the effects of JZTX-III on cardiac myocytes, researchers found that the toxin caused a significant depolarizing shift in the activation threshold of sodium channels. This effect was measured using whole-cell patch-clamp techniques, providing valuable data on how JZTX-III could influence cardiac excitability and potentially lead to therapeutic strategies for arrhythmias .

Case Study 2: Ion Channel Selectivity

Another investigation focused on the selectivity of JZTX-III for different sodium channel isoforms. The study demonstrated that JZTX-III preferentially binds to specific cardiac sodium channel subtypes over others, highlighting its potential as a selective modulator in pharmacological applications .

Conclusion and Future Directions

This compound presents promising applications in pharmacology due to its selective modulation of ion channels, particularly in cardiac tissues. Its unique structural characteristics and binding affinities make it an important subject for future research aimed at developing targeted therapies for various cardiovascular and neurological disorders.

Further studies are needed to explore the full therapeutic potential of JZTX-III and to understand its interactions at the molecular level better. As research progresses, this peptide could play a critical role in advancing our understanding of ion channel physiology and pharmacology.

Mécanisme D'action

Jingzhaotoxin-III exerts its effects by selectively targeting the voltage-gated sodium channel subtype Nav1.5. It achieves this by anchoring the DII-S4 voltage sensor and attaching to the DII S3-S4 loop, classifying it within the receptor site 4 toxin family . At elevated concentrations, this compound not only impedes channel activation but also decelerates the swift inactivation process of Nav1.5 . The positively charged residue at position 800 (R800) plays a pivotal role in mediating the interaction between Nav1.5 and this compound .

Comparaison Avec Des Composés Similaires

Huwentoxin-IV: Another spider toxin that targets voltage-gated sodium channels but has a different mechanism of action.

ProTx-II: A tarantula toxin that inhibits voltage-gated sodium channels by binding to the S3-S4 linker of domain II.

GsMTx-4: A peptide toxin from the tarantula Grammostola spatulata that inhibits mechanosensitive ion channels.

Uniqueness: Jingzhaotoxin-III is unique due to its high selectivity for the cardiac sodium channel subtype Nav1.5, making it a valuable tool for discriminating cardiac voltage-gated sodium channel subtypes . Unlike other spider toxins, this compound does not affect neuronal sodium channel subtypes, highlighting its specificity and potential therapeutic applications .

Activité Biologique

Jingzhaotoxin-III (JZTX-III) is a neurotoxic peptide derived from the venom of the tarantula Chilobrachys jingzhao. This compound has garnered significant attention due to its selective inhibitory effects on voltage-gated sodium channels (VGSCs), particularly the cardiac sodium channel NaV1.5. This article provides a comprehensive overview of the biological activity of JZTX-III, supported by data tables, case studies, and detailed research findings.

JZTX-III is classified as a gating modifier that selectively inhibits the activation of NaV1.5 channels while showing minimal effects on other sodium channel isoforms, such as NaV1.7. The molecular basis for this selectivity involves specific interactions between JZTX-III and the sodium channel's extracellular regions.

Key Findings:

- Selective Inhibition : JZTX-III has an IC₅₀ value of approximately 348 nM for NaV1.5, indicating its potency as a selective blocker for this channel subtype .

- Binding Mechanism : Alanine-scanning mutagenesis identified critical residues in JZTX-III that are essential for binding to NaV1.5, including two acidic residues and a hydrophobic patch formed by four tryptophan residues .

- Structural Insights : The unique Arg800 residue in NaV1.5 is crucial for JZTX-III's selective interaction; mutations at this site significantly alter sensitivity to the toxin .

Research Findings and Case Studies

Several studies have investigated the biological activity of JZTX-III, revealing insights into its pharmacological potential and underlying mechanisms.

Study Overview

-

Voltage-Gated Sodium Channel Interactions :

- A yeast-two-hybrid assay demonstrated that JZTX-III interacts with the S3-S4 linker regions of NaV1.5, which are critical for channel gating .

- The interactions were confirmed through whole-cell patch-clamp experiments, where chimeric constructs of NaV channels showed varying sensitivities to JZTX-III based on their S3-S4 domain composition .

-

Comparative Activity :

- In a comparative study, JZTX-III was shown to have no significant effects on VGSCs or calcium channels in dorsal root ganglion neurons, underscoring its specificity for cardiac channels .

- Other spider toxins affecting VGSCs were found to have broader effects across multiple isoforms, highlighting JZTX-III's unique selectivity .

Data Summary

| Characteristic | Value/Description |

|---|---|

| Source | Venom from Chilobrachys jingzhao |

| Molecular Weight | Approximately 4 kDa |

| IC₅₀ (NaV1.5) | 348 nM |

| Effect on NaV1.7 | Minimal (IC₅₀ > 10 μM) |

| Key Residues | Asp1, Glu3 (acidic residues); Trp8, Trp9, Trp28, Trp30 (hydrophobic patch) |

Implications for Pharmacology

The specificity of JZTX-III for cardiac sodium channels presents potential therapeutic applications in treating conditions such as arrhythmias or other cardiac dysfunctions where modulation of sodium channel activity is beneficial. Its ability to selectively inhibit NaV1.5 without affecting neuronal sodium channels also suggests that it could be developed into a safer alternative to existing sodium channel blockers.

Propriétés

IUPAC Name |

1-[2-[[4-carboxy-2-[[3-methyl-2-[2-[[13,48,66,92-tetrakis(4-aminobutyl)-74-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-83-benzyl-7-(3-carbamimidamidopropyl)-45-(1-hydroxyethyl)-51-(hydroxymethyl)-60-[(4-hydroxyphenyl)methyl]-36,42,86,89-tetrakis(1H-indol-3-ylmethyl)-57-methyl-a,2,5,8,11,14,20,26,35,38,41,44,47,50,53,56,59,62,65,68,75,78,81,84,87,90,93-heptacosaoxo-30,31,71,72,96,97-hexathia-3,6,9,12,15,21,27,34,37,40,43,46,49,52,55,58,61,64,67,76,79,82,85,88,91,94,99-heptacosazapentacyclo[52.40.4.228,69.015,19.021,25]hectane-33-carbonyl]amino]propanoylamino]butanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C174H241N47O46S6/c1-89(2)143(168(261)206-115(53-55-141(234)235)153(246)196-92(5)170(263)221-63-29-47-132(221)173(266)267)217-146(239)91(4)195-163(256)126-85-270-273-88-129-166(259)215-128-87-272-269-83-124(213-155(248)114(52-54-140(232)233)198-135(227)77-188-147(240)105(179)70-142(236)237)151(244)189-75-133(225)187-76-134(226)201-118(64-94-30-8-7-9-31-94)158(251)207-122(69-99-74-186-109-39-17-13-35-104(99)109)161(254)208-121(68-98-73-185-108-38-16-12-34-103(98)108)160(253)204-112(41-19-23-57-176)154(247)212-125(152(245)193-78-136(228)197-110(44-26-60-182-174(180)181)148(241)190-79-137(229)199-116(43-21-25-59-178)171(264)220-62-28-46-131(220)172(265)219-61-27-45-130(219)167(260)216-129)84-268-271-86-127(211-145(238)90(3)194-157(250)117(65-95-48-50-100(224)51-49-95)200-138(230)80-191-149(242)111(203-164(128)257)40-18-22-56-175)165(258)210-123(82-222)162(255)205-113(42-20-24-58-177)156(249)218-144(93(6)223)169(262)209-119(66-96-71-183-106-36-14-10-32-101(96)106)150(243)192-81-139(231)202-120(159(252)214-126)67-97-72-184-107-37-15-11-33-102(97)107/h7-17,30-39,48-51,71-74,89-93,105,110-132,143-144,183-186,222-224H,18-29,40-47,52-70,75-88,175-179H2,1-6H3,(H,187,225)(H,188,240)(H,189,244)(H,190,241)(H,191,242)(H,192,243)(H,193,245)(H,194,250)(H,195,256)(H,196,246)(H,197,228)(H,198,227)(H,199,229)(H,200,230)(H,201,226)(H,202,231)(H,203,257)(H,204,253)(H,205,255)(H,206,261)(H,207,251)(H,208,254)(H,209,262)(H,210,258)(H,211,238)(H,212,247)(H,213,248)(H,214,252)(H,215,259)(H,216,260)(H,217,239)(H,218,249)(H,232,233)(H,234,235)(H,236,237)(H,266,267)(H4,180,181,182) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKELXNUZHJLTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCCN)C(C)O)CC6=CNC7=CC=CC=C76)CC8=CNC9=CC=CC=C98)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)C(=O)NC(CSSCC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC2=CNC3=CC=CC=C32)CC2=CNC3=CC=CC=C32)CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC1=CC=C(C=C1)O)CCCCN)CCCCN)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H241N47O46S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3919 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: JZTX-III primarily targets voltage-gated sodium (Nav) and potassium (Kv) channels. It exhibits high selectivity for the cardiac sodium channel subtype Nav1.5 and the potassium channel subtype Kv2.1 over other subtypes. JZTX-III binds to the voltage-sensing domains of these channels, specifically the DIIS3-S4 linker in Nav1.5 and a similar region within the voltage-sensor paddle of Kv2.1 . This binding inhibits channel activation by trapping the voltage sensor in a closed state, thereby reducing ion flow through the channels. In cardiac myocytes, this inhibition of Nav1.5 leads to a decrease in sodium current, affecting the action potential upstroke and potentially impacting cardiac rhythm .

A: Research indicates that both acidic residues and a hydrophobic patch on JZTX-III are crucial for its interaction with ion channels , . Specifically, Asp1 and Glu3, along with a cluster of four tryptophan residues (Trp8, Trp9, Trp28, and Trp30), play a significant role in binding to Nav1.5. Alanine scanning mutagenesis studies have pinpointed additional residues involved in JZTX-III's interaction with both Nav1.5 and Kv2.1, highlighting the importance of specific residues for its activity and selectivity. For instance, the presence of Arg800 in Nav1.5, absent in other Nav subtypes, contributes to JZTX-III's selectivity for the cardiac channel . These findings suggest that even minor structural modifications can significantly influence JZTX-III's pharmacological profile.

A: Although specific details are limited within the provided abstracts, computational studies, including molecular dynamics simulations, have been conducted on JZTX-III to investigate its interaction with lipid membranes , . Further computational approaches, including docking simulations and molecular dynamics studies, have likely been used to understand its binding mode with Nav1.5 and Kv2.1, as suggested by the identification of key interacting residues , . QSAR models, correlating JZTX-III's structure with its activity, could be developed based on experimental data from mutagenesis studies and would provide further insights into the structural determinants of its potency and selectivity.

A: JZTX-III has demonstrated efficacy in various in vitro systems. For instance, in rat cardiac myocytes, JZTX-III effectively inhibited tetrodotoxin-resistant voltage-gated sodium channels (predominantly Nav1.5) with an IC50 value of 0.38 μM . It also inhibited Kv2.1 currents in mouse cortical neurons with an IC50 of 0.71 μM . While the provided abstracts don't detail specific animal models, JZTX-III's selective action on Nav1.5 makes it a potentially valuable tool for studying cardiac function. Additionally, its ability to modulate Kv2.1 activity could be explored in models of neurological disorders where this channel plays a significant role.

A: The discovery and initial characterization of JZTX-III from the venom of the Chinese tarantula Chilobrachys jingzhao mark significant milestones in its research history . Subsequent research efforts have focused on understanding its mechanism of action, structure-activity relationships, and potential as a pharmacological tool. The development of an efficient recombinant expression system for JZTX-III represents another notable advancement, paving the way for more extensive research and potential therapeutic exploration . Further milestones are likely to emerge as research continues to unravel the therapeutic potential of this unique peptide toxin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.